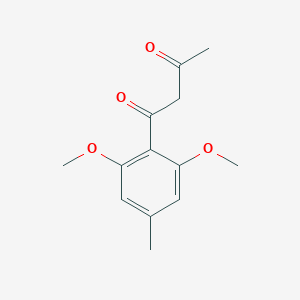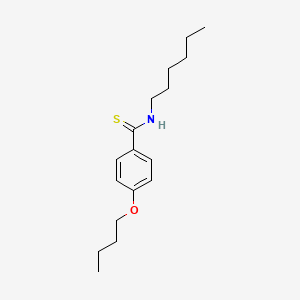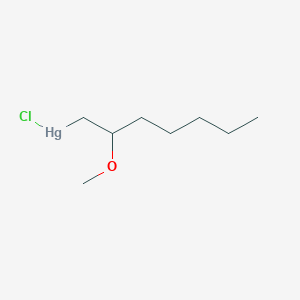
1,1'-(3-Isocyanobut-1-ene-1,4-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3-Isocyanobut-1-ene-1,4-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a butene backbone with isocyanate and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Isocyanobut-1-ene-1,4-diyl)dibenzene typically involves the reaction of 1,1’-dibromo-3-isocyanobut-1-ene with phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(3-Isocyanobut-1-ene-1,4-diyl)dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions with amines or alcohols to form urea or carbamate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Urea or carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-(3-Isocyanobut-1-ene-1,4-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1,1’-(3-Isocyanobut-1-ene-1,4-diyl)dibenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows the compound to modify proteins and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1-Buten-3-yne-1,4-diyl)dibenzene: Similar structure but with a triple bond instead of an isocyanate group.
1,1’-(1-Propene-1,3-diyl)dibenzene: Similar structure but with a different substitution pattern on the butene backbone.
Uniqueness
1,1’-(3-Isocyanobut-1-ene-1,4-diyl)dibenzene is unique due to its isocyanate functional group, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the isocyanate group allows for versatile chemical modifications and the formation of various derivatives, making it valuable in both research and industrial contexts.
Propiedades
Número CAS |
62398-23-6 |
|---|---|
Fórmula molecular |
C17H15N |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
(2-isocyano-4-phenylbut-3-enyl)benzene |
InChI |
InChI=1S/C17H15N/c1-18-17(14-16-10-6-3-7-11-16)13-12-15-8-4-2-5-9-15/h2-13,17H,14H2 |
Clave InChI |
JXYDUQMABDIWHY-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C(CC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)

![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)


![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)
![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)

![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)

![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)


